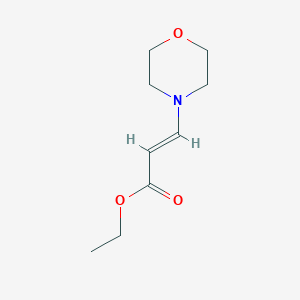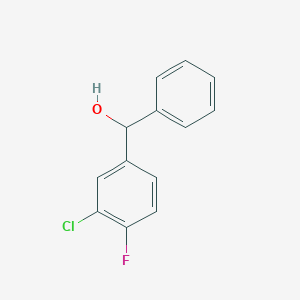
(3-Chloro-4-fluorophenyl)(phenyl)methanol
Descripción general
Descripción
“(3-Chloro-4-fluorophenyl)(phenyl)methanol” is a chemical compound with the molecular formula C13H10ClFO . It is related to other compounds such as “(4-Chloro-3-fluorophenyl)methanol” and “(4-fluorophenyl)methanol”, which have similar structures .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-fluorophenyl)(phenyl)methanol” can be analyzed based on its molecular formula C13H10ClFO . Other related compounds such as “(4-Chloro-3-fluorophenyl)methanol” and “(4-fluorophenyl)methanol” have similar structures .Chemical Reactions Analysis
The chemical reactions involving “(3-Chloro-4-fluorophenyl)(phenyl)methanol” and similar compounds have been studied in various contexts . For example, the 3-Chloro-4-fluorophenyl motif has been leveraged to identify inhibitors of Tyrosinase from Agaricus bisporus .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-4-fluorophenyl)(phenyl)methanol” and similar compounds can be inferred from their molecular structures . For instance, “(4-Chloro-3-fluorophenyl)methanol” has a molecular weight of 160.573 Da .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
(3-Chloro-4-fluorophenyl)(phenyl)methanol has been utilized in the synthesis of new compounds exhibiting significant bioactivity. For instance, a study reported the synthesis of new derivatives based on the Pudovick reaction, which demonstrated lethal effects on whip smut of sugarcane and degraded in the environment to non-toxic phosphate residues, acting as potential plant nutrients (Kiran et al., 2007).
Weak Interactions and Crystal Structure
The compound has also been studied for its role in weak interactions in organic chemistry. A research on (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, a related compound, has been analyzed to understand intermolecular interactions involving organic fluorine, which is crucial for understanding the molecular architecture and properties of chemical compounds (Choudhury et al., 2002).
Refractive Indices Study
In another study, the refractive indices of a similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, were measured in various solvent mixtures. This research provided insights into the nature of dipole and solute-solvent interactions, which are vital for understanding chemical behavior in different environments (Chavan & Gop, 2016).
Methanolysis Studies
Additionally, the La3+-promoted methanolysis of S-aryl methylphosphonothioates, including variants of the target compound, was investigated. This study provided significant information regarding the acceleration of methanolysis, which is essential for understanding reaction mechanisms and kinetics in organic chemistry (Dhar, Edwards, & Brown, 2011).
Safety and Hazards
The safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .
Direcciones Futuras
The future directions for research on “(3-Chloro-4-fluorophenyl)(phenyl)methanol” and similar compounds could involve leveraging the 3-Chloro-4-fluorophenyl motif to identify inhibitors of various enzymes . This could lead to the development of new agents in pharmaceutical and cosmetic applications .
Mecanismo De Acción
Target of Action
Similar compounds have been synthesized as potential antitubercular agents , suggesting that this compound may also target Mycobacterium tuberculosis.
Mode of Action
It’s plausible that it interacts with its targets in a similar manner to other antitubercular agents, possibly by inhibiting essential enzymes or disrupting cell wall synthesis .
Biochemical Pathways
Given its potential antitubercular activity, it may interfere with the synthesis of mycolic acids, crucial components of the mycobacterium tuberculosis cell wall .
Result of Action
If it acts as an antitubercular agent, it may lead to the death of mycobacterium tuberculosis cells, potentially through the disruption of cell wall synthesis .
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPCEKFMIVJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273173 | |
| Record name | 3-Chloro-4-fluoro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)(phenyl)methanol | |
CAS RN |
842140-64-1 | |
| Record name | 3-Chloro-4-fluoro-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluoro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






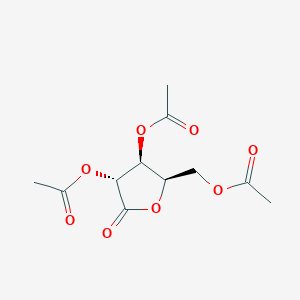
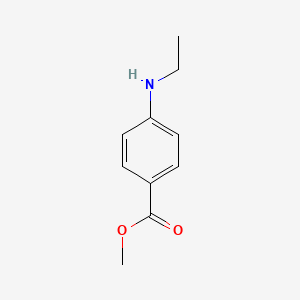
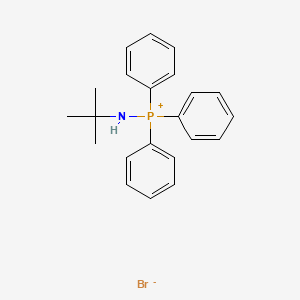
![4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate](/img/structure/B3043230.png)

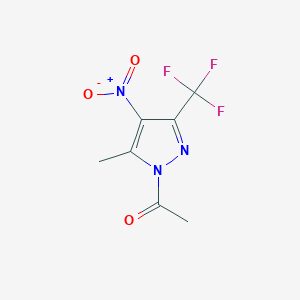
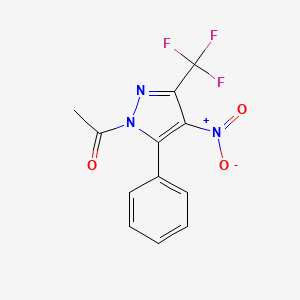
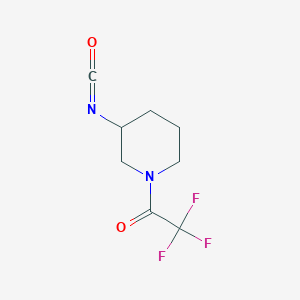

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3043240.png)
